molecular formula C29H20N2O2 B1310736 Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl- CAS No. 5242-49-9

Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-

Cat. No. B1310736
CAS RN: 5242-49-9
M. Wt: 428.5 g/mol
InChI Key: SOTPOQQKAUOHRO-BQYQJAHWSA-N
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Description

Benzoxazoles are an important class of heterocyclic compounds that have attracted attention due to their diverse biological activities and applications in various fields. The compound "Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-" is a derivative of benzoxazole, which is not directly mentioned in the provided papers but is related to the general class of benzoxazole compounds discussed.

Synthesis Analysis

The synthesis of benzoxazole derivatives is a topic of interest in several studies. For instance, the synthesis of 2-phenylbenzothiazoles, which are structurally similar to benzoxazoles, was achieved through the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions[“]. Another method for synthesizing benzoxazole derivatives involves a two-step procedure from 2-(pentafluorophenyl)benzazoles, which can be used to create fluorescent probes[“]. Additionally, the synthesis of various 2-phenyl-3,4-substituted oxazoles from 4-bis(methylthio)methylene-2-phenyloxazol-5-one demonstrates the versatility of oxazole templates[“][“]. Copper-catalyzed intramolecular O-arylation has also been reported as a simple and efficient method for benzoxazole synthesis[“].

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is crucial for their biological activity and interaction with various targets. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a specific benzoxazole derivative were investigated using computational methods, providing insights into the stability and charge transfer within the molecule[“]. The molecular arrangement deduced from X-ray analysis for certain derivatives explains their fluorescence properties in the solid state[“].

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions that lead to the formation of novel heterocyclic scaffolds. For example, nucleophilic ring opening of oxazolone derivatives followed by cyclization can yield a range of heterocycles[“]. The reactivity of benzoxazole derivatives with primary amines to form triazole derivatives has also been explored, resulting in compounds with potential antimicrobial activities[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. For instance, the photoluminescence quantum yields of 2-phenyl-benzoxazole derivatives indicate their potential as fluorescent nanomaterials[“]. The antimicrobial properties of certain benzoxazole derivatives have been reported, with some compounds showing broad-spectrum activity against Gram-positive and Gram-negative bacteria[“]. The presence of halogen atoms in benzoxazole derivatives has been found to enhance their anti-inflammatory and cytotoxic activities, as evidenced by the significant activity of certain halogenatedphenyl benzoxazole carboxylic acids10.

Scientific research applications

Fluorescent Nanomaterial Applications

Benzoxazole derivatives, specifically 2-Phenyl-benzoxazole and its derivatives, have been studied for their potential use as fluorescent nanomaterials. These compounds can spontaneously form nanofibers or microcrystals in aqueous suspensions, exhibiting strong blue light emission in the solid state. The emission spectra and photoluminescence quantum yields of these compounds were investigated, showing promising results for potential applications in aqueous and biological media (Ghodbane et al., 2012).

Benzoxazole Synthesis Methods

Efficient methods for synthesizing 2-substituted benzoxazoles have been developed using Cu-catalyzed intramolecular coupling cyclization reactions. These methods allow for the synthesis of a wide range of benzoxazoles from primary amides and o-dihalobenzenes, offering a streamlined approach to creating these compounds (Wu et al., 2014).

properties

IUPAC Name

2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20N2O2/c1-19-6-17-27-25(18-19)31-29(33-27)23-15-11-21(12-16-23)8-7-20-9-13-22(14-10-20)28-30-24-4-2-3-5-26(24)32-28/h2-18H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTPOQQKAUOHRO-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063739
Record name Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-
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Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-

CAS RN

5242-49-9
Record name Benzoxazole, 2-(4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)phenyl)-5-methyl-
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Record name Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-[2-[4-(benzoxazol-2-yl)phenyl]vinyl]phenyl]-5-methylbenzoxazole
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